(1-Cyclohexylpiperidin-4-yl)methanol
Overview
Description
(1-Cyclohexylpiperidin-4-yl)methanol, also known as 1-cyclohexyl-4-piperidinol, is a cyclic alcohol with a molecular formula of C9H19NO. It is a colorless, odorless, and slightly hygroscopic solid that is soluble in water, alcohol, and ether. 1-Cyclohexyl-4-piperidinol is a widely used organic compound in the chemical and pharmaceutical industries due to its diverse range of applications. It is a key intermediate in the synthesis of several pharmaceuticals, including anti-inflammatory drugs and anticonvulsants. Furthermore, 1-cyclohexyl-4-piperidinol has been shown to have a wide range of biochemical and physiological effects.
Mechanism of Action
Target of Action
(1-Cyclohexylpiperidin-4-yl)methanol is a derivative of piperidine . Piperidine derivatives have been found to have a wide variety of biological activities and are utilized in different therapeutic applications . .
Mode of Action
Piperidine derivatives, in general, have been found to interact with various biological targets leading to a range of therapeutic effects .
Biochemical Pathways
Piperidine derivatives have been found to affect a variety of biochemical pathways, leading to their diverse therapeutic applications .
Result of Action
Piperidine derivatives have been found to have a wide range of biological activities .
Advantages and Limitations for Lab Experiments
1-Cyclohexyl-4-piperidinol has a number of advantages when used in laboratory experiments. It is a relatively inexpensive compound, and it is readily available in a variety of forms. In addition, it is easy to synthesize and has a wide range of applications. However, there are a few limitations to using (1-Cyclohexylpiperidin-4-yl)methanol-4-piperidinol in laboratory experiments. For example, it can be difficult to control the concentration of the compound in solution, and it can be difficult to obtain a consistent reaction rate.
Future Directions
1-Cyclohexyl-4-piperidinol has a wide range of potential applications in the future. For example, it could be used to develop new drugs for the treatment of neurological disorders, such as epilepsy and Parkinson’s disease. In addition, it could be used to develop new drugs for the treatment of pain and inflammation. Furthermore, it could be used to study the effects of various drugs on the central nervous system, as well as to study the effects of various compounds on the cardiovascular system. Finally, it could be used to develop new catalysts and ligands for the synthesis of organic compounds.
Scientific Research Applications
1-Cyclohexyl-4-piperidinol has been used in a wide variety of scientific research applications. It has been used as a ligand in the synthesis of metal complexes, as a catalyst in the synthesis of organic compounds, and as a reagent in the synthesis of pharmaceuticals. In addition, (1-Cyclohexylpiperidin-4-yl)methanol-4-piperidinol has been used to study the effects of a variety of drugs on the nervous system, as well as the biochemical and physiological effects of various compounds.
properties
IUPAC Name |
(1-cyclohexylpiperidin-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h11-12,14H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLPHEHRZVOYDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCC(CC2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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